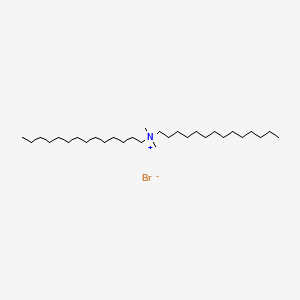

Dimethylditetradecylammonium

Description

Properties

IUPAC Name |

dimethyl-di(tetradecyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H64N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMGVPILCPGYNQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H64BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987577 |

Source

|

| Record name | N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68105-02-2 |

Source

|

| Record name | Ditetradecyldimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68105-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylditetradecylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068105022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylditetradecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethylditetradecylammonium bromide physical properties

An In-depth Technical Guide to the Physical Properties of Dimethylditetradecylammonium Bromide (DDAB)

Introduction

This compound bromide (DDAB), a synthetic cationic lipid, stands as a cornerstone in the fields of materials science, nanotechnology, and drug delivery. As a double-chained quaternary ammonium compound, its amphiphilic nature dictates a rich and complex behavior in solution, leading to the formation of self-assembled structures like micelles and vesicles.[1][2] This guide offers a comprehensive exploration of the core physical properties of DDAB, providing researchers, scientists, and drug development professionals with the technical insights and methodologies required for its effective application.

Core Molecular and Physical Characteristics

At its core, DDAB is defined by its molecular structure, which directly influences its macroscopic properties.

Chemical Identity

-

Chemical Name: N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide[1]

-

Synonyms: Ditetradecyldimethylammonium bromide, Dimethyldimyristylammonium bromide[3]

Physical Appearance and Solubility

DDAB typically presents as a white to off-white crystalline powder.[1][5] Its solubility is a key determinant of its utility. While it is soluble in organic solvents such as ethanol and methanol, its behavior in aqueous solutions is of primary scientific interest.[1][3] In water, DDAB exhibits the classic behavior of a surfactant, readily forming micelles and vesicles.[1]

Summary of Core Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₆₄BrN | [1][2][4] |

| Molecular Weight | 518.74 g/mol | [1][2][4] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 167-169 °C | [1][3][6] |

| Solubility | Soluble in Ethanol, Methanol, and Water | [1][3] |

Supramolecular Assembly in Aqueous Media

The dual nature of the DDAB molecule—a positively charged hydrophilic head group and two long hydrophobic tetradecyl chains—drives its self-assembly in water. This behavior is fundamental to its applications, particularly in creating delivery vehicles for therapeutic agents.[7][8]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[9][10] Below the CMC, DDAB molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers aggregate to shield their hydrophobic tails from the aqueous environment, forming spherical structures known as micelles.[9] This transition is accompanied by sharp changes in the physical properties of the solution, such as surface tension, conductivity, and light scattering intensity.[10][11]

Caption: Workflow for determining the CMC of DDAB using surface tension measurements.

Vesicle and Liposome Formation

A hallmark of double-chained surfactants like DDAB is their ability to form bilayers, which can enclose an aqueous core, creating vesicles or liposomes. These structures are of immense interest in drug delivery for encapsulating and protecting therapeutic molecules. The size, shape, and lamellarity (number of bilayers) of these vesicles can be influenced by the preparation method and concentration.[12]

Thermal Properties and Phase Behavior

The thermal behavior of DDAB, both in its solid state and as part of a supramolecular assembly, is critical for its processing and application.

Melting Point and Thermal Stability

The melting point of DDAB is consistently reported in the range of 167-169 °C.[1][3][6] Differential Scanning Calorimetry (DSC) is the standard technique for accurately determining the melting point and studying other thermal transitions.[13][14][15] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing endothermic and exothermic processes like melting and crystallization.[16][17] The thermal stability of quaternary ammonium compounds can be influenced by the nature of the counter-ion and the length of the alkyl chains.[18]

Caption: General workflow for determining the melting point of DDAB using DSC.

Phase Transitions in Vesicular Systems

When organized into bilayers in vesicles, the alkyl chains of DDAB can exist in different physical states. At lower temperatures, the chains are ordered in a gel-like state. Upon heating, they undergo a phase transition to a more disordered, liquid-crystalline state. This gel-to-liquid crystalline phase transition temperature (Tₘ) is a critical parameter for liposome-based drug delivery systems, as it affects membrane fluidity and permeability. For the related compound dimethyldioctadecylammonium bromide (DODAB), this transition occurs around 43-45°C.[19][20]

Characterization Methodologies: Experimental Protocols

Accurate characterization of DDAB's physical properties is essential for its reliable use in research and development.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol outlines the surface tension method, a primary technique for CMC determination.[9][11]

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DDAB in deionized water (e.g., 10 mM).

-

Serial Dilutions: Create a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC.

-

Surface Tension Measurement: Using a surface tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the DDAB concentration (log C).[11]

-

CMC Determination: The resulting plot will typically show two linear regions. The point of intersection of these two lines, or the beginning of the plateau, corresponds to the CMC.[11][21]

Protocol: Vesicle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[22][23][24]

-

Sample Preparation: Prepare a dilute aqueous dispersion of DDAB vesicles. The concentration should be high enough to produce a stable scattering signal but low enough to avoid multiple scattering effects.

-

Instrument Setup: Place the sample cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Data Acquisition: The instrument illuminates the sample with a laser and monitors the intensity fluctuations of the scattered light over time.[24] These fluctuations are caused by the Brownian motion of the vesicles.

-

Correlation Analysis: A digital correlator analyzes the intensity fluctuations to generate an autocorrelation function.

-

Size Calculation: The instrument's software uses the autocorrelation function to calculate the translational diffusion coefficient (Dₜ). The hydrodynamic radius (Rₙ) is then determined using the Stokes-Einstein equation: Rₙ = kₙT / (6πηDₜ), where kₙ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[23] The output is typically a size distribution profile.[22][25]

Caption: A simplified workflow for determining vesicle size using Dynamic Light Scattering.

Applications and Safety Considerations

The unique physical properties of DDAB underpin its wide range of applications. It is used to prepare pH-sensitive liposomes for drug delivery, as a coating for capillary electrophoresis, and as a component in biosensors. Its ability to form stable vesicles makes it a valuable tool for encapsulating and delivering nucleic acids in gene therapy research.[7][8]

Safety and Handling

DDAB is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][4] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the powder.[6] It should be stored in a tightly sealed container, away from moisture, at room temperature or as recommended (e.g., 2-8°C for long-term stability).[3][6]

References

-

ChemBK. (2024). This compound bromide. Retrieved from [Link]

-

CD BioSustainable-Green Chemistry. This compound bromide. Retrieved from [Link]

- Mazzini, V., & Finet, S. (1998). Effects of Vesicle Size and Shape on Static and Dynamic Light Scattering Measurements. Langmuir, 14(22), 6574–6581.

- Limsuwan, P., et al. (2019). Determination of Critical Micelle Concentration (CMC) of Surfactants by Contact Angle Measurement Method.

- Sittplangkoon, C., et al. (2022).

-

Nanoscience Instruments. Critical Micelle Concentration (CMC). Retrieved from [Link]

- Just Agriculture. (2023).

-

ResearchGate. Measurement of Critical Micelle Concentration. Retrieved from [Link]

- Hallett, F. R., Watton, J., & Krygsman, P. (1991). Vesicle sizing: Number distributions by dynamic light scattering. Biophysical Journal, 59(2), 357–362.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017829, this compound. Retrieved from [Link].

-

Wikipedia. Dimethyldioctadecylammonium bromide. Retrieved from [Link]

-

Wyatt Technology. dynamic light scattering (DLS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77293, Dimethyldioctadecylammonium bromide. Retrieved from [Link].

-

Wikipedia. Dynamic light scattering. Retrieved from [Link]

- Jain, S., & Ahluwalia, J. C. (1996). Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme. Biophysical Chemistry, 59(1-2), 171-177.

-

ResearchGate. Thermal degradation of CTAB in as-synthesized MCM-41. Retrieved from [Link]

- Bohn, B. J., et al. (2018). Direct Synthesis of Quaternary Alkylammonium-Capped Perovskite Nanocrystals for Efficient Blue and Green Light-Emitting Diodes. ACS Energy Letters, 3(10), 2266–2272.

- T. N. T. Phan, et al. (2012).

-

ACS Publications. Direct Synthesis of Quaternary Alkylammonium-Capped Perovskite Nanocrystals for Efficient Blue and Green Light-Emitting Diodes. Retrieved from [Link]

-

ACS Publications. Quantitative Correlation between Ligand Shell Composition and Photoluminescence in CsPbBr3 Nanocrystals with Mixed Didodecyldimethylammonium Bromide and Oleic Acid Ligands. Retrieved from [Link]

-

Williams College. Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anion-Exchange Blue Perovskite Quantum Dots for Efficient Light-Emitting Devices. Retrieved from [Link].

-

Royal Society of Chemistry. DDAB-assisted synthesis of iodine-rich CsPbI3 perovskite nanocrystals with improved stability in multiple environments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link].

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. This compound bromide | 68105-02-2 [amp.chemicalbook.com]

- 4. This compound | C30H64BrN | CID 3017829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Didodecyldimethylammonium bromide | 3282-73-3 [chemicalbook.com]

- 6. This compound bromide - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nanoscience.com [nanoscience.com]

- 10. justagriculture.in [justagriculture.in]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. web.williams.edu [web.williams.edu]

- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Dimethyldioctadecylammonium bromide - Wikipedia [en.wikipedia.org]

- 20. Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. wyatt.com [wyatt.com]

- 24. Dynamic light scattering - Wikipedia [en.wikipedia.org]

- 25. Vesicle sizing: Number distributions by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Dimethylditetradecylammonium compounds

An In-depth Technical Guide to the Synthesis of Dimethylditetradecylammonium Compounds

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the synthesis of this compound (DMDTA) compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers detailed, field-proven protocols for successful synthesis and characterization.

Introduction: The Significance of this compound Salts

This compound (DMDTA) compounds are a class of quaternary ammonium salts (QAS), often referred to as "quats." Structurally, they feature a central, positively charged nitrogen atom covalently bonded to four organic groups: two long tetradecyl (C14) alkyl chains and two methyl groups.[1][2] This cationic head and the dual hydrophobic tails confer an amphiphilic character, making them powerful surfactants. The associated anion is typically a halide, such as bromide (DMDTA-Br) or chloride (DMDTA-Cl).[1][3]

These compounds, also known by synonyms like dimethyldimyristylammonium bromide, are of significant interest in biomedical and pharmaceutical research.[1] Their ability to self-assemble into vesicles and liposomes makes them critical components in advanced drug delivery systems, particularly for nucleic acid transfection (lipofection).[4][5] Furthermore, their surfactant and antimicrobial properties are leveraged in various formulations.[6]

The Core Chemistry: Nucleophilic Alkylation via the Menschutkin Reaction

The synthesis of virtually all quaternary ammonium compounds is rooted in the Menschutkin reaction , a cornerstone of amine chemistry discovered in 1890. This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[7][8]

Mechanistically, it is a classic bimolecular nucleophilic substitution (SN2) reaction.[7] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide, which becomes the counter-ion for the newly formed quaternary ammonium cation.

Caption: General mechanism of the Menschutkin (SN2) reaction.

Synthetic Strategies for this compound Salts

Several synthetic routes can be employed, with the choice often dictated by the availability and cost of starting materials. The most direct and common method involves the alkylation of a pre-formed tertiary amine.

Primary Synthetic Route: Alkylation of N,N-Dimethyl-N-tetradecylamine

This is the most straightforward approach, involving a single quaternization step.

-

Reaction: N,N-Dimethyl-N-tetradecylamine is reacted with a C14 alkyl halide, such as 1-bromotetradecane, to yield the final product.

-

Causality: This method is preferred for achieving high purity because it avoids the potential for forming mixtures of primary, secondary, tertiary, and quaternary amines that can occur when starting with primary or secondary amines.[9] The reaction is a direct and targeted quaternization.

Alternative Route: Alkylation of Dimethylamine

From a cost-perspective, especially for larger-scale production, starting with a simpler amine is often advantageous. This route involves the sequential alkylation of dimethylamine with two equivalents of a tetradecyl halide.

-

Reaction: Dimethylamine reacts with the first equivalent of 1-bromotetradecane to form N,N-dimethyl-N-tetradecylamine. This intermediate tertiary amine then reacts with a second equivalent of the halide in situ to form the desired quaternary salt.

-

Causality & Key Consideration: The first alkylation step produces hydrogen bromide (HBr), which will protonate the basic dimethylamine, forming a non-nucleophilic ammonium salt and halting the reaction. To drive the reaction to completion, an inorganic base (e.g., sodium hydroxide, potassium carbonate) must be added to neutralize the acid as it is formed, thereby liberating the free amine to react further.[10] This method is highly effective and is described in patents for analogous compounds.[10][11]

Detailed Experimental Protocol: Synthesis of DMDTA-Br from Dimethylamine

This protocol is adapted from established methods for synthesizing long-chain quaternary ammonium salts and represents a robust and scalable approach.[10][12]

Caption: Experimental workflow for DMDTA-Br synthesis.

Step-by-Step Methodology:

-

Vessel Preparation: A multi-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

-

Reagent Charging: The flask is charged with 1-bromotetradecane (2.0 molar equivalents) and an appropriate solvent such as ethanol or isopropanol.[12][13] The solvent aids in homogenization and temperature control.

-

Amine Addition: The reaction mixture is cooled to between 0°C and 10°C using an ice bath. An aqueous solution of dimethylamine (1.0 molar equivalent) is added dropwise via the addition funnel while stirring vigorously. Maintaining a low temperature is crucial to control the initial exothermic reaction.

-

Basification and Reflux: Concurrently with the amine addition, a solution of an inorganic base like sodium hydroxide (1.0 molar equivalent) is added to neutralize the HBr formed and maintain a pH between 9 and 11.[10] After the additions are complete, the reaction mixture is heated to reflux (typically 75-95°C) and maintained for 4 to 8 hours.[13]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the intermediate N,N-dimethyl-N-tetradecylamine.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed using a rotary evaporator. The resulting crude solid is a mixture of the desired product and inorganic salts.

-

Purification: The crude product is purified by washing thoroughly with a non-polar solvent like cold hexane or diethyl ether.[10][14] This step effectively removes any unreacted, non-polar 1-bromotetradecane. The product, being a salt, is insoluble in these solvents. The solid is then collected by filtration. For higher purity, recrystallization from a solvent system like acetone/ether can be performed.

-

Drying: The final white, crystalline product is dried in a vacuum oven at 40-50°C to remove residual solvents.

Key Synthesis Parameters and Scientific Rationale

The success and efficiency of the synthesis depend on the careful control of several parameters.

-

Choice of Halide: Alkyl bromides are more reactive than chlorides due to the lower bond dissociation energy of the C-Br bond, making bromide a better leaving group.[9] This results in faster reaction rates.

-

Solvent System: While the Menschutkin reaction is often faster in polar aprotic solvents, alcohols like ethanol are frequently used in industrial settings.[12][13] They are effective at dissolving the reactants and, in some cases, the final salt product has limited solubility at lower temperatures, aiding in its isolation.[7]

-

Temperature: Elevated temperatures are required to provide the necessary activation energy for the reaction to proceed at a practical rate. However, excessively high temperatures should be avoided as they can lead to side reactions or decomposition. A range of 70-100°C is typical.[12]

-

Stirring: Vigorous stirring is essential, especially in a heterogeneous system (e.g., aqueous amine and organic halide), to maximize the interfacial area between phases and ensure efficient mass transfer, a principle vital in phase-transfer catalysis.[15]

Product Characterization and Data

The identity and purity of the synthesized this compound compound must be confirmed through analytical techniques such as NMR (1H, 13C), FTIR, and melting point analysis.[7][16]

Table 1: Physicochemical Properties of DMDTA Compounds

| Property | This compound bromide (DMDTA-Br) | This compound chloride (DMDTA-Cl) |

| Synonym | Ditetradecyldimethylammonium bromide | Dimethyldimyristylammonium Chloride |

| CAS Number | 68105-02-2[1] | 10108-91-5[3] |

| Molecular Formula | C30H64BrN[1] | C30H64ClN[3] |

| Molecular Weight | 518.7 g/mol [1] | 474.3 g/mol [3] |

| Appearance | White to off-white solid | White solid |

| Melting Point | 167-169 °C (lit.) | Not available |

Conclusion

The synthesis of this compound compounds is a well-established process based on the principles of nucleophilic substitution. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as stoichiometry, temperature, and solvent choice, researchers can reliably produce high-purity material. The detailed protocol provided herein serves as a robust starting point for laboratory-scale synthesis, enabling further research into the diverse applications of these versatile quaternary ammonium salts in drug delivery and beyond.

References

-

Title: this compound Source: PubChem - National Institutes of Health URL: [Link]

- Source: Google Patents (RU2313516C9)

- Source: Google Patents (CN102675130A)

-

Title: Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency Source: PubMed - National Institutes of Health URL: [Link]

-

Title: this compound chloride Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds Source: PMC - National Institutes of Health URL: [Link]

-

Title: Alkylation of Amines, Part 1: with Alkyl Halides Source: YouTube URL: [Link]

-

Title: Phase-transfer catalyst Source: Wikipedia URL: [Link]

- Source: Google Patents (US4480126A)

- Source: Google Patents (CN101914026A)

-

Title: The Versatile Dioctadecyldimethylammonium Bromide Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS Source: TSI Journals URL: [Link]

-

Title: The synthesis of N-isopropyl- N , N -dimethylhexadecan- 1-aminium bromide Source: ResearchGate URL: [Link]

-

Title: Phase-Transfer Catalysis (PTC) Source: Macmillan Group - Princeton University URL: [Link]

-

Title: this compound bromide Source: CD BioSustainable-Green Chemistry URL: [Link]

-

Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

- Source: Google Patents (US3461163A)

-

Title: Quaternary ammonium cation Source: Wikipedia URL: [Link]

Sources

- 1. This compound | C30H64BrN | CID 3017829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound chloride | C30H64ClN | CID 24952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound bromide - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. RU2313516C9 - Method for preparing didecyldimethyl ammonium bromide - Google Patents [patents.google.com]

- 11. US3461163A - Synthesis of dimethyl diallyl ammonium chloride - Google Patents [patents.google.com]

- 12. CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof - Google Patents [patents.google.com]

- 13. CN101914026A - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. researchgate.net [researchgate.net]

Critical micelle concentration of Dimethylditetradecylammonium bromide

Starting Data Collection

I've initiated the data gathering phase by formulating precise Google search queries focused on the critical micelle concentration (CMC) of dimethylditetradecylammonium bromide (DTAB). My aim is to compile a robust dataset for analysis.

Structuring the Technical Guide

I'm now moving to structure the technical guide. My immediate focus is on the introduction, covering DTAB and its CMC importance. I'm planning to then dive into micellization theory. After this, I plan to compare experimental methods, and will present step-by-step protocols. The goal is a comprehensive resource.

Expanding Data Collection

I'm expanding my data gathering with targeted searches. I'm focusing now on measurement techniques and factors affecting the CMC. My searches now include thermodynamics and drug delivery applications, to cover all angles. I am now structuring the guide. I will begin with an introduction to DTAB and the significance of its CMC, then move to micellization theory. After this, I plan to compare experimental methods. I will also make step-by-step protocols.

Solubility of Dimethylditetradecylammonium chloride in organic solvents

Starting Solubility Research

I am now delving into the solubility of dimethylditetradecylammonium chloride in organic solvents. My initial step involves extensive Google searches to unearth quantitative data, experimental methodologies, and relevant literature. I aim to build a strong foundation of knowledge before proceeding.

Expanding Search Scope

I am now broadening my Google search to encompass a wider array of organic solvents and relevant literature. I'm focusing on quantitative data and experimental protocols. I will then analyze the results, looking for trends and gaps, and prioritizing authoritative sources for the guide's scientific integrity. I'm excited by this stage!

Refining Search Strategies

I'm now expanding my Google search to cast a wider net, focusing on quantitative solubility data, relevant experimental methodologies, and the underlying chemical principles. The goal is to identify trends, inconsistencies, and knowledge gaps in the available information. I'll prioritize authoritative sources for a scientifically sound guide.

Navigating the Thermal Landscape of Dimethylditetradecylammonium Lipids: An In-depth Technical Guide to Phase Transition Temperature

Introduction: The Critical Role of Phase Transition in Cationic Lipid Applications

Dimethylditetradecylammonium (DMDTA) lipids, a class of cationic lipids characterized by a quaternary ammonium headgroup and two C14 saturated hydrocarbon chains, are of significant interest in the fields of drug delivery and biotechnology. Their ability to form bilayer vesicles (liposomes) and interact with negatively charged molecules like nucleic acids makes them valuable components in the formulation of non-viral gene delivery vectors and other nanoparticle-based therapeutics. The physical state of the lipid bilayer, which is governed by its phase transition temperature (Tm), is a critical parameter that dictates the stability, fluidity, and ultimately, the functional efficacy of these lipid-based systems.

The phase transition temperature is the temperature at which a lipid bilayer transitions from a tightly packed, ordered gel phase to a more fluid, disordered liquid crystalline phase.[1] This transition is not merely a physical curiosity; it has profound implications for the performance of lipid-based formulations. In the gel phase, the hydrocarbon chains are fully extended and closely packed, resulting in a rigid and less permeable membrane.[1] Conversely, in the liquid crystalline phase, the chains are more mobile and randomly oriented, leading to a more flexible and permeable bilayer.[1] Understanding and controlling the Tm of DMDTA lipids is therefore paramount for the rational design of delivery systems with optimal characteristics for specific applications.

This technical guide provides a comprehensive overview of the phase transition temperature of this compound lipids. We will delve into the key factors that influence this critical parameter, provide a detailed methodology for its experimental determination, and discuss the expected thermal behavior of DMDTA lipids based on established principles and data from homologous cationic lipids.

Factors Influencing the Phase Transition Temperature of this compound Lipids

The phase transition temperature of a lipid is not an immutable constant but is rather influenced by a confluence of intrinsic molecular features and extrinsic environmental factors. For DMDTA lipids, the following are the most critical determinants:

Hydrocarbon Chain Length: A Primary Determinant of van der Waals Interactions

The length of the alkyl chains is one of the most significant factors governing the Tm.[1] Longer hydrocarbon chains exhibit stronger van der Waals interactions, which require more thermal energy to overcome, thus resulting in a higher phase transition temperature.[1] This trend is well-documented for dialkyldimethylammonium lipids. For instance, didodecyldimethylammonium bromide (DDAB), with C12 chains, has a gel-to-liquid crystalline transition temperature of approximately 16°C. In contrast, dioctadecyldimethylammonium bromide (DODAB), with longer C18 chains, exhibits a much higher main transition temperature of around 45°C. Based on this established relationship, the phase transition temperature of this compound (DMDTA) lipids, which possess intermediate C14 chains, is expected to lie between these two values.

Headgroup and Counterion Effects: The Role of Electrostatics and Hydration

The nature of the polar headgroup and its associated counterion can subtly modulate the phase transition temperature by influencing the packing of the lipid molecules. For DMDTA lipids, the quaternary ammonium headgroup is positively charged. The identity of the counterion (e.g., chloride vs. bromide) can affect the electrostatic interactions and hydration at the bilayer surface. Studies on dioctadecyldimethylammonium halides have shown that the chloride salt (DODAC) consistently displays a higher transition temperature than the bromide salt (DODAB).[2] This suggests that the smaller, more electronegative chloride ion may lead to tighter packing of the headgroups, thereby increasing the overall stability of the gel phase.

Hydration: The Essential Role of Water

The presence of water is crucial for the self-assembly of lipids into bilayers and for the occurrence of the main phase transition. The hydration of the lipid headgroups plays a significant role in determining the Tm.[3] Changes in the hydration level can lead to shifts in the phase transition temperature.

Experimental Determination of Phase Transition Temperature: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard technique for determining the phase transition temperature of lipid dispersions.[2][4] This thermoanalytical method measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase transition, the lipid bilayer absorbs heat (an endothermic event) to disrupt the ordered gel phase, which is detected as a peak in the DSC thermogram. The peak maximum of this endotherm is typically taken as the phase transition temperature (Tm).

Detailed Experimental Protocol for DSC Analysis of DMDTA Lipids

Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) of hydrated this compound (DMDTA) lipid dispersions.

Materials:

-

This compound chloride or bromide

-

High-purity water (e.g., Milli-Q or equivalent)

-

Differential Scanning Calorimeter (DSC) with high-sensitivity cells

-

Hermetic DSC pans (aluminum or gold)

-

Vortex mixer

-

Water bath or heating block

Methodology:

-

Lipid Film Hydration: a. Accurately weigh a desired amount of DMDTA lipid into a clean glass vial. b. Dissolve the lipid in a suitable organic solvent (e.g., chloroform/methanol mixture). c. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. d. Place the vial under high vacuum for at least 2 hours to remove any residual solvent. e. Hydrate the lipid film with a known volume of high-purity water to achieve the desired lipid concentration (e.g., 1-10 mM). The hydration should be performed at a temperature well above the expected Tm to ensure the formation of a homogeneous lipid dispersion. f. Vortex the hydrated sample vigorously for several minutes until a uniform, milky suspension is obtained.

-

DSC Sample Preparation: a. Carefully transfer a precise volume (typically 10-50 µL) of the lipid dispersion into a hermetic DSC pan. b. Seal the pan to prevent any evaporation during the experiment. c. Prepare a reference pan containing the same volume of pure water.

-

DSC Measurement: a. Place the sample and reference pans into the DSC instrument. b. Equilibrate the system at a starting temperature well below the expected Tm (e.g., 5°C). c. Heat the sample at a controlled scan rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 50°C). d. Cool the sample back to the starting temperature at the same scan rate. e. Perform a second heating scan to ensure thermal history consistency. The data from the second heating scan is typically used for analysis.

-

Data Analysis: a. The DSC software will generate a thermogram plotting heat flow versus temperature. b. The phase transition will appear as an endothermic peak. c. Determine the peak temperature (Tm), which represents the phase transition temperature. d. The enthalpy of the transition (ΔH) can also be calculated by integrating the area under the peak.

Expected Phase Transition Behavior of this compound Lipids

Table 1: Phase Transition Temperatures of Homologous Dialkyldimethylammonium Bromide Lipids

| Lipid | Alkyl Chain Length | Phase Transition Temperature (Tm) |

| Didodecyldimethylammonium Bromide (DDAB) | C12 | ~16 °C |

| This compound Bromide (DMDTA-Br) | C14 | Estimated: 25-35 °C |

| Dioctadecyldimethylammonium Bromide (DODAB) | C18 | ~45 °C |

Based on the linear relationship between chain length and Tm for saturated lipids, the phase transition temperature for this compound bromide is anticipated to be in the range of 25-35°C. For this compound chloride, the Tm is expected to be slightly higher than its bromide counterpart, likely in the range of 28-38°C.

Conclusion and Future Perspectives

The phase transition temperature is a cornerstone property of this compound lipids, profoundly influencing their application in drug delivery and biotechnology. This guide has outlined the fundamental principles governing the Tm of these cationic lipids, with a particular emphasis on the roles of hydrocarbon chain length and counterion identity. The provided detailed protocol for Differential Scanning Calorimetry offers a robust framework for the experimental determination of this critical parameter.

While an exact experimental value for the Tm of DMDTA lipids is not yet widely reported, the established trends within the dialkyldimethylammonium lipid family provide a strong basis for estimating its thermal behavior. Further experimental characterization of DMDTA lipids and their mixtures with other lipids and therapeutic agents will be crucial for the continued development of advanced, temperature-responsive delivery systems. A thorough understanding of the phase behavior of these versatile cationic lipids will undoubtedly pave the way for the design of more effective and targeted nanomedicines.

References

- Marques, E. F., et al. (2000). Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods. Chemistry and Physics of Lipids, 105(2), 201-13.

- Feitosa, E., et al. (2015). Thermal and phase behavior of didodecyldimethylammonium bromide aqueous dispersions. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 471, 138-145.

- Barlow, D. J., et al. (2012).

-

ResearchGate. (2012). Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering. Retrieved from [Link]

-

MOLBASE. This compound chloride product page. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase transition temperature of DMPC and POPC as a function of hydration. Retrieved from [Link]

-

Avanti Polar Lipids. What Is The Transition Temperature Of The Lipid? Retrieved from [Link]

- MDPI. (2020).

-

Avanti Polar Lipids. (2023). Unlocking the Secrets of Lipid Formulation: Navigating Tm and Th for Optimal Processing and Troubleshooting Success. Retrieved from [Link]

-

CD BioSustainable-Green Chemistry. This compound bromide product page. Retrieved from [Link]

- ACS Publications. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. The Journal of Physical Chemistry Letters, 12(45), 11048–11055.

-

ResearchGate. (2000). Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods. Retrieved from [Link]

- PubMed. (2007). Molecular studies of the gel to liquid-crystalline phase transition for fully hydrated DPPC and DPPE bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(3), 545-555.

-

PubChem. This compound chloride. Retrieved from [Link]

- PubMed. (2009). Structural Characterization on the Gel to Liquid-Crystal Phase Transition of Fully Hydrated DSPC and DSPE Bilayers. The Journal of Physical Chemistry B, 113(26), 9044-9052.

- PubMed. (2007). Liquid ordered and gel phases of lipid bilayers: fluorescent probes reveal close fluidity but different hydration. The Journal of Physical Chemistry B, 111(19), 5365-5371.

-

CAS Common Chemistry. This compound chloride. Retrieved from [Link]

-

ResearchGate. (2012). Thermal stability of poly(diallyldimethylammonium chloride) with different molecular weight. Retrieved from [Link]

-

bioRxiv. (2021). Liquid-crystalline lipid phase transitions in lipid droplets selectively remodel the LD proteome. Retrieved from [Link]

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Mechanism of action of Dimethylditetradecylammonium as an antimicrobial agent

Starting Research: DMDTA

I've just begun gathering information on the antimicrobial action of dimethylditetradecylammonium (DMDTA). My focus is its interaction with microbial membranes, which I'm exploring via comprehensive Google searches. I'm keen to understand the mechanism of action in detail.

Developing Protocols for DMDTA

I'm now diving into experimental protocols, searching for established methods used to investigate quaternary ammonium compounds like DMDTA. I'm focusing on quantitative data on DMDTA's efficacy, which will guide my technical guide's structure. I'm looking for the mechanism, the membrane disruption. My next steps involve detailing these interactions, creating a DOT graph and describing other mechanisms. A membrane potential assay protocol is underway, illustrated in a second DOT graph.

Analyzing Antimicrobial Action of DMDTA

I'm now deeply involved in researching DMDTA's antimicrobial action, focusing on membrane interactions and effects on cellular processes. I'm also looking into potential resistance mechanisms. Concurrently, I'm seeking established experimental protocols and quantitative data. I've begun structuring the technical guide, starting with an introduction to DMDTA and its general classification. I plan to delve into membrane disruption mechanisms soon.

Detailing the Guide's Structure

I'm now structuring the guide as a comprehensive resource for researchers and professionals. I've introduced DMDTA, its chemical properties and antimicrobial significance. I'm focusing on detailing the primary mechanism of action: membrane disruption, elaborating on the physicochemical interactions. I'm preparing a DOT graph to visualize the DMDTA-membrane interaction. Secondary mechanisms like enzyme inhibition are next.

Exploring DMDTA's Mechanisms

I'm starting a detailed dive into DMDTA's mechanism of action, focusing on membrane interactions, cellular effects, and potential resistance, along with experimental protocols and quantitative data. I'm structuring the technical guide to first introduce DMDTA, its chemical properties, and antimicrobial significance. I'm focusing on the primary mechanism: membrane disruption, preparing a DOT graph. Secondary mechanisms are next. A full reference section is planned.

Developing the Guide Structure

I'm now focusing on structuring the technical guide on DMDTA's antimicrobial action. My current approach involves an autonomous format with robust scientific integrity. I plan to use tables to present relevant data, and to cite credible sources for support. I will include a detailed reference list at the end. I am working on the guide's components, including its scientific scope, how to approach the antimicrobial mechanism, and how to discuss its use.

Deepening the Research Scope

I've made solid progress on the structural framework for the guide. Now, I'm diving deeper into the specifics. I'm expanding beyond the primary membrane disruption to explore secondary antimicrobial mechanisms, like enzyme inhibition and DNA interaction. I need to collect quantitative data, such as MIC values, for diverse microbes and also require detailed experimental protocols and information on resistance mechanisms.

Examining Initial Findings

I've made a good start, gathering preliminary data on DMDTA's membrane disruption as its core mechanism. I've also begun to explore potential secondary actions, looking at enzyme inhibition and DNA interactions. In addition, I'm now looking for quantitative MIC data, which will provide crucial benchmarks.

Consolidating & Structuring Data

I'm now integrating everything. The membrane disruption as the primary mechanism is solid, and I've started on enzyme inhibition, with less common evidence for direct DNA interaction. MIC values and protocols are coming together nicely. I'm focusing on creating a structured guide, starting with a Graphviz diagram for the membrane disruption. After that, I will move to the secondary mechanisms, with a discussion of the available evidence. Following this, I will design a key assay protocol, and create a workflow diagram.

Analyzing Collected Information

I've assembled a solid core of data, centering on DMDTA's membrane disruption as its key action. The membrane disruption search results are very strong. I've found QAC-related enzyme inhibition, but need to find more specific data for DMDTA. Direct DNA interaction evidence is less prevalent. I'm focusing on membrane integrity assays and resistance data to fill gaps. The first Graphviz diagram, depicting the primary mechanism, is underway, and I'm ready to incorporate secondary actions and quantitative MIC data next.

An In-depth Technical Guide on the Interaction of Dimethylditetradecylammonium with DNA for Gene Delivery

This guide provides a comprehensive technical overview of the use of dimethylditetradecylammonium (DMDTA), a cationic lipid, as a non-viral vector for gene delivery. We will delve into the fundamental principles governing its interaction with DNA, the formulation and characterization of the resulting lipoplexes, and the methodologies for evaluating their efficacy and safety in vitro. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of gene therapy and nucleic acid delivery.

Introduction: The Promise of Cationic Lipids in Gene Delivery

The delivery of genetic material into cells is the cornerstone of gene therapy. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Among these, cationic lipids have emerged as a prominent class of synthetic vectors due to their ease of preparation, scalability, and favorable safety profile.

This compound is a quaternary ammonium salt characterized by a positively charged headgroup and two saturated C14 alkyl chains. This amphiphilic structure is central to its ability to interact with the negatively charged phosphate backbone of DNA, leading to the spontaneous self-assembly of condensed, nanoparticle-sized complexes known as lipoplexes. These structures protect the nucleic acid from enzymatic degradation and facilitate its entry into target cells.

The Core Interaction: Mechanism of DMDTA/DNA Lipoplex Formation

The formation of DMDTA/DNA lipoplexes is a complex, multi-step process driven primarily by electrostatic interactions and hydrophobic effects. Understanding this mechanism is critical for the rational design and optimization of gene delivery formulations.

Electrostatic Condensation of DNA

The initial and most critical step is the neutralization of the negative charges on the DNA backbone by the positively charged quaternary ammonium headgroups of DMDTA. This charge neutralization allows the DNA molecule, which is typically a rigid and extended polymer in solution, to condense into a more compact structure. The ratio of positive charges from the cationic lipid to negative charges from the DNA phosphate groups, known as the N/P ratio, is a key parameter that dictates the physicochemical properties and biological activity of the resulting lipoplexes.

Liposome-DNA Self-Assembly

DMDTA is typically formulated into liposomes, which are unilamellar or multilamellar vesicles, prior to mixing with DNA. When the cationic liposomes are combined with DNA, they fuse and rearrange to encapsulate the condensed DNA, forming stable lipoplexes. The hydrophobic tails of the DMDTA molecules orient towards the interior of the complex, while the positively charged headgroups remain exposed on the surface, resulting in a net positive surface charge at optimal N/P ratios. This positive charge is crucial for the initial interaction with the negatively charged cell membrane.

Figure 1. Simplified workflow of DMDTA/DNA lipoplex formation.

Formulation and Characterization of DMDTA/DNA Lipoplexes

The successful application of DMDTA for gene delivery hinges on the precise formulation and thorough characterization of the lipoplexes. These steps ensure reproducibility and allow for the optimization of delivery efficiency.

Protocol for Lipoplex Formulation

The following protocol provides a standardized method for the preparation of DMDTA/DNA lipoplexes.

Materials:

-

This compound (DMDTA)

-

Helper lipid (e.g., DOPE or cholesterol)

-

Plasmid DNA (pDNA) encoding the gene of interest

-

Nuclease-free water

-

Opti-MEM® I Reduced Serum Medium

Procedure:

-

Liposome Preparation:

-

Co-dissolve DMDTA and a helper lipid (e.g., DOPE at a 1:1 molar ratio) in chloroform.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Hydrate the lipid film with nuclease-free water by vortexing to form multilamellar vesicles (MLVs).

-

Sonicate the MLV suspension in a bath sonicator to form small unilamellar vesicles (SUVs).

-

-

Lipoplex Formation:

-

Dilute the desired amount of pDNA in Opti-MEM®.

-

In a separate tube, dilute the DMDTA liposome suspension in Opti-MEM®.

-

Add the diluted liposome suspension to the diluted pDNA solution at the desired N/P ratio.

-

Incubate the mixture at room temperature for 20-30 minutes to allow for stable lipoplex formation.

-

Physicochemical Characterization

Table 1: Key Physicochemical Parameters for Lipoplex Characterization

| Parameter | Technique | Importance | Typical Values |

| Particle Size | Dynamic Light Scattering (DLS) | Influences cellular uptake mechanism and biodistribution. | 100 - 300 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Indicates the size distribution of the lipoplex population. | < 0.3 |

| Zeta Potential | Laser Doppler Velocimetry | Measures surface charge; critical for cell membrane interaction. | +20 to +40 mV |

| DNA Condensation | Gel Retardation Assay | Confirms the association of DNA with the cationic lipid. | Complete retardation at N/P ≥ 2 |

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension. The Brownian motion of the lipoplexes causes fluctuations in the intensity of scattered light, which can be correlated to their size. The PDI provides a measure of the heterogeneity of the sample, with lower values indicating a more monodisperse population.

The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of a colloidal dispersion. For gene delivery, a positive zeta potential is desirable as it promotes interaction with the negatively charged cell surface.

This assay is a simple and effective method to confirm the complexation of DNA with the cationic lipid. When naked DNA is subjected to agarose gel electrophoresis, it migrates towards the positive electrode. However, when complexed with DMDTA, the large, positively charged lipoplexes are unable to migrate into the gel matrix, resulting in the "retardation" of the DNA band.

Figure 2. Principle of the gel retardation assay for lipoplex formation.

Cellular Uptake and Intracellular Trafficking

The journey of the DMDTA/DNA lipoplex from the extracellular space to the nucleus is a multi-step process fraught with cellular barriers.

Cellular Internalization

The positively charged lipoplexes initially bind to the negatively charged proteoglycans on the cell surface. The primary mechanism of internalization for cationic lipoplexes is endocytosis. The exact endocytic pathway can vary depending on the cell type and lipoplex properties but often involves clathrin-mediated or caveolae-mediated endocytosis.

Endosomal Escape: The "Proton Sponge" Hypothesis

Once inside the cell, the lipoplexes are enclosed within endosomes. For the genetic material to be expressed, it must escape the endosome and enter the cytoplasm. The "proton sponge" hypothesis is a widely accepted mechanism for the endosomal escape of lipoplexes containing lipids with protonatable amines. While DMDTA itself does not have a protonatable amine, the inclusion of helper lipids like DOPE (dioleoylphosphatidylethanolamine) can facilitate endosomal escape. DOPE has a cone-like shape that can disrupt the endosomal membrane upon protonation in the acidic environment of the late endosome, leading to the release of the lipoplex into the cytoplasm.

The Energetic Landscape of Self-Assembly: A Technical Guide to the Thermodynamic Properties of Dimethylditetradecylammonium Micelles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic principles governing the formation and stability of micelles formed by the cationic surfactant, dimethylditetradecylammonium (DMDTA). While specific thermodynamic data for DMDTA salts is not extensively available in public literature, this guide leverages established principles and data from structurally similar surfactants, primarily tetradecyltrimethylammonium bromide (TTAB), to elucidate the key thermodynamic parameters and experimental methodologies. We will delve into the theoretical underpinnings of micellization, detail robust experimental protocols for characterizing these systems, and discuss the influence of environmental factors on their thermodynamic behavior. This guide is intended to equip researchers in materials science, drug delivery, and colloid chemistry with the foundational knowledge and practical insights necessary to investigate and manipulate these self-assembling systems for advanced applications.

Introduction: The Imperative of Understanding Micellar Thermodynamics

This compound salts belong to the class of quaternary ammonium surfactants, which are of significant interest in various fields due to their ability to self-assemble into micelles in aqueous solutions. These supramolecular structures play a crucial role in applications ranging from drug delivery and gene transfection to catalysis and detergency. The stability, size, and functional efficacy of these micelles are intrinsically linked to their thermodynamic properties. A thorough understanding of the energetic forces driving micellization is therefore not merely an academic exercise but a prerequisite for the rational design and optimization of micelle-based technologies.

The spontaneous formation of micelles is a complex interplay of enthalpic and entropic contributions. The hydrophobic effect, which drives the aggregation of the surfactant's hydrocarbon tails to minimize their contact with water, is a primary entropic driver. This is counterbalanced by electrostatic repulsion between the positively charged headgroups and conformational restrictions within the micellar core. This guide will dissect these contributing forces and provide the tools to quantify their impact.

Core Thermodynamic Parameters of Micellization

The process of micellization is characterized by several key thermodynamic parameters that provide a quantitative description of the system's behavior.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant at which the formation of micelles becomes significant. Below the CMC, surfactant molecules exist predominantly as monomers in solution. Above the CMC, the monomer concentration remains relatively constant, and any additional surfactant molecules aggregate to form micelles.[1] The CMC is a fundamental parameter that reflects the stability of the micelles; a lower CMC indicates a greater tendency for the surfactant to self-assemble.

Aggregation Number (Nagg)

The aggregation number represents the average number of surfactant monomers that constitute a single micelle. This parameter provides insight into the size and geometry of the micellar assembly.

Standard Gibbs Free Energy of Micellization (ΔG°mic)

The spontaneity of the micellization process is quantified by the standard Gibbs free energy of micellization. A negative ΔG°mic indicates that micelle formation is a spontaneous process. For ionic surfactants, it can be calculated from the CMC using the following equation:

ΔG°mic = (2 - β)RT ln(XCMC) [2]

where:

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

XCMC is the CMC expressed as a mole fraction.

-

β is the degree of counterion binding to the micelle, which can be determined from the ratio of the slopes of the conductivity versus concentration plot above and below the CMC.[2]

Standard Enthalpy of Micellization (ΔH°mic)

The standard enthalpy of micellization represents the heat absorbed or released during the formation of micelles. It can be determined directly by Isothermal Titration Calorimetry (ITC) or indirectly from the temperature dependence of the CMC using the van't Hoff equation.[2][3] The sign and magnitude of ΔH°mic provide information about the nature of the intermolecular forces involved in micellization.

Standard Entropy of Micellization (ΔS°mic)

The standard entropy of micellization reflects the change in randomness or disorder of the system upon micelle formation. It can be calculated from the Gibbs free energy and enthalpy of micellization using the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

A positive ΔS°mic is often the primary driving force for micellization, largely due to the hydrophobic effect and the release of ordered water molecules from around the surfactant tails.

Experimental Determination of Thermodynamic Properties

A suite of experimental techniques can be employed to determine the thermodynamic parameters of micellization. The choice of method depends on the specific parameter of interest and the nature of the surfactant system.

Determination of Critical Micelle Concentration (CMC)

Several methods are commonly used to determine the CMC, each relying on the detection of a distinct change in a physical property of the surfactant solution at the onset of micellization.

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form, the monomer concentration in the bulk solution remains relatively constant, leading to a plateau in the surface tension versus log(concentration) plot. The concentration at the inflection point is the CMC.[1]

-

Protocol:

-

Prepare a series of aqueous solutions of the this compound salt with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

-

-

Principle: For ionic surfactants, the molar conductivity of the solution changes as micelles are formed. Micelles, being larger and having a higher charge density, move more slowly than individual monomers, leading to a decrease in the slope of the conductivity versus concentration plot above the CMC.[4]

-

Protocol:

-

Prepare a series of aqueous solutions of the this compound salt of varying concentrations.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Plot the specific conductivity against the surfactant concentration.

-

The CMC is identified as the concentration at the break in the plot.

-

}

Figure 1: Workflow for CMC determination.

-

Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose spectral properties are sensitive to the polarity of its microenvironment. When micelles form, the hydrophobic probe partitions into the nonpolar micellar core, leading to a change in its fluorescence emission spectrum (e.g., a shift in the ratio of the first and third vibronic peaks, I1/I3).[5]

-

Protocol:

-

Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence emission spectrum of each solution.

-

Plot the I1/I3 ratio (for pyrene) as a function of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Determination of Enthalpy of Micellization (ΔH°mic) by Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes associated with a titration process.[6][7] By titrating a concentrated surfactant solution into water, the heat of demicellization (the reverse of micellization) can be measured. The resulting thermogram shows a characteristic shape from which the CMC and the enthalpy of micellization can be determined.[8][9]

-

Protocol:

-

Fill the ITC sample cell with deionized water.

-

Load a syringe with a concentrated solution of the this compound salt (well above its expected CMC).

-

Perform a series of injections of the surfactant solution into the sample cell while monitoring the heat flow.

-

The integrated heat per injection is plotted against the total surfactant concentration in the cell.

-

The resulting titration curve is fitted to a suitable model to extract the CMC and ΔH°mic.

-

}

Figure 2: Isothermal Titration Calorimetry workflow.

Determination of Aggregation Number (Nagg) by Fluorescence Quenching

-

Principle: This steady-state fluorescence quenching method involves a fluorescent probe that resides within the micelles and a quencher that can deactivate the probe's fluorescence upon encounter. By analyzing the quenching efficiency as a function of quencher concentration, the micelle concentration can be determined, and subsequently, the aggregation number can be calculated.[10]

-

Protocol:

-

Prepare a series of surfactant solutions at a concentration well above the CMC, each containing a constant concentration of a fluorescent probe (e.g., pyrene).

-

To each solution, add varying concentrations of a quencher (e.g., cetylpyridinium chloride).

-

Measure the steady-state fluorescence intensity of the probe in each sample.

-

Plot the natural logarithm of the ratio of unquenched to quenched fluorescence intensity (ln(I0/I)) versus the quencher concentration.

-

The micelle concentration ([M]) can be determined from the slope of this plot.

-

The aggregation number is then calculated using the equation: Nagg = ([S] - CMC) / [M] , where [S] is the total surfactant concentration.

-

Expected Thermodynamic Profile of this compound Micelles

While specific experimental data for this compound salts are scarce, we can infer their likely thermodynamic properties based on data for analogous cationic surfactants, such as tetradecyltrimethylammonium bromide (TTAB).

Table 1: Expected Thermodynamic Parameters of this compound Micelles in Aqueous Solution at 25°C (based on TTAB data)

| Parameter | Expected Value Range | Reference Surfactant |

| CMC (mM) | 3.5 - 4.5 | TTAB[11] |

| Aggregation Number (Nagg) | 50 - 80 | DTAB/CTAB[10] |

| ΔG°mic (kJ/mol) | -25 to -35 | Cationic Surfactants[3] |

| ΔH°mic (kJ/mol) | -5 to +5 (can be endo- or exothermic) | TTAB[12] |

| ΔS°mic (J/mol·K) | 80 to 120 | Cationic Surfactants[3] |

Note: These values are estimations and should be experimentally verified for the specific this compound salt.

Influence of Environmental Factors on Micellar Thermodynamics

The thermodynamic properties of this compound micelles are not static and can be significantly influenced by external conditions.

Effect of Temperature

Temperature has a complex effect on the CMC of ionic surfactants. Often, a U-shaped curve is observed when plotting CMC against temperature, with a minimum CMC at a specific temperature (T*).[13]

-

Below T:* An increase in temperature leads to a decrease in CMC, suggesting that micellization is favored. This is often attributed to the disruption of the structured water around the hydrophobic tails, which is an endothermic process.

-

Above T:* A further increase in temperature leads to an increase in CMC, making micellization less favorable. This can be due to the increased kinetic energy of the surfactant molecules and the disruption of the micelles.

The enthalpy of micellization (ΔH°mic) is also temperature-dependent. For many cationic surfactants, ΔH°mic is endothermic at lower temperatures and becomes exothermic at higher temperatures.[14] The process is typically entropy-driven at lower temperatures and enthalpy-driven at higher temperatures.[4]

Effect of Electrolytes

The addition of electrolytes, such as inorganic salts, has a pronounced effect on the micellization of ionic surfactants.

-

CMC Reduction: The presence of salt decreases the electrostatic repulsion between the charged headgroups of the surfactant monomers by shielding the charges. This facilitates the aggregation of monomers into micelles, resulting in a lower CMC.[15][16]

-

Influence on Micellar Size: The reduction in headgroup repulsion can also lead to a larger aggregation number and a change in micelle shape, potentially from spherical to more elongated or rod-like structures.

-

Thermodynamic Impact: The addition of salt generally makes the Gibbs free energy of micellization more negative, indicating a more spontaneous process.[17]

}

Figure 3: Interplay of factors influencing micellar thermodynamics.

Conclusion: A Pathway to Rational Design

This technical guide has provided a framework for understanding and characterizing the thermodynamic properties of this compound micelles. By employing the experimental techniques detailed herein, researchers can obtain crucial data on the CMC, aggregation number, and the enthalpic and entropic contributions to micellization. While direct data for this specific surfactant is limited, the principles and methodologies are robust and applicable. A comprehensive thermodynamic characterization is the cornerstone for the rational design of micellar systems with tailored properties for specific applications in drug delivery, materials science, and beyond. The ability to predict and control the self-assembly process through an understanding of its energetic landscape will undoubtedly accelerate innovation in these fields.

References

- Dehghan Noudeh, G., Housaindokht, M., & Bazzaz, B. S. F. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Journal of Applied Sciences, 7(1), 47-52.

- Rakshit, A. K., & Sharma, S. (2005). Effect of Temperature and Electrolytes on c.m.c.

- Ullah, N., & Khan, M. S. (2012). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media.

- López-López, M., et al. (2004). Thermodynamics of micellization and adsorption of three alkyltrimethylammonium bromides using isothermal titration calorimetry. Langmuir, 20(26), 11387-11392.

- Valente, A. J. M., et al. (2017). Effects of Salts on the Micellization of a Short-Tailed Nonionic Ethoxylated Surfactant: An Intradiffusion Study.

- TA Instruments. (n.d.).

- Hooshyar, K., & Sadeghi, R. (2015). Influence of Sodium Salts on the Micellization and Interfacial Behavior of Cationic Surfactant Dodecyltrimethylammonium Bromide in Aqueous Solution.

- Khan, M. Y., & Kumar, S. (1999).

- Wikipedia. (n.d.).

- Cho, Y. S., & Kim, J. H. (2013). Effects of surfactant and electrolyte concentrations on bubble formation and stabilization. Journal of Industrial and Engineering Chemistry, 19(2), 658-663.

- Lissi, E. A., et al. (1998). Micellization of decyldimethylbenzylammonium chloride at various temperatures studied by densitometry and conductivity.

- Ladbury, J. E., & Chowdhry, B. Z. (2000). Isothermal titration calorimetry in drug discovery. PubMed.

- Zdziennicka, A., & Jańczuk, B. (2012). Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization.

- Zana, R. (2002). The thermodynamics of micelle formation of 10-series symmetric and dissymmetric cationic gemini surfactants.

- TA Instruments. (n.d.).

- TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC)

- Pisárčik, M., et al. (2014). Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching.

- Blume, A., & Bains, G. (2009). Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study. PubMed.

- Al-Lohedan, H. A., et al. (2024). Synergistic enhancing of micellization and thermodynamic properties of some Gemini cationic surfactants related to benzo[d]thiazol-3-ium bromide. NIH.

- Zdziennicka, A., et al. (2017).

- Almalki, A. S. A. (2017). Effect of (chloride salt) electrolytes on the mixed micellization of (equimolar) a cationic gemini (dimeric) surfactant and a cationic conventional (monomeric) surfactant. King Fahd University of Petroleum & Minerals.

- Khan, I. A., et al. (2014). Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution. NIH.

- Joy, M. T. R., et al. (2023).

- Kumar, S., & Singh, M. (2016). Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution.

- Zana, R. (2002). Micellization of Alkyl Trimethyl Ammonium Bromides in Aqueous Solutions–Part 1: Critical Micelle Concentration (CMC) and Ionization Degree.

- Velazquez-Campoy, A., & Freire, E. (2008). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University.

- Goronja, J., et al. (2016). Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data. Hemijska industrija, 70(4), 485-492.

Sources

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tainstruments.com [tainstruments.com]

- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 8. tainstruments.com [tainstruments.com]

- 9. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamics of micellization and adsorption of three alkyltrimethylammonium bromides using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of surfactant and electrolyte concentrations on bubble formation and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jsirjournal.com [jsirjournal.com]

- 17. Synergistic enhancing of micellization and thermodynamic properties of some Gemini cationic surfactants related to benzo[d]thiazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

Effect of pH and temperature on Dimethylditetradecylammonium stability

Investigating DDA Stability

I'm now diving into the stability of dimethylditetradecylammonium chloride (DDA). My focus is on understanding its behavior under different pH and temperature scenarios. I'm prioritizing its chemical properties, how it degrades, and what common degradation pathways are likely.